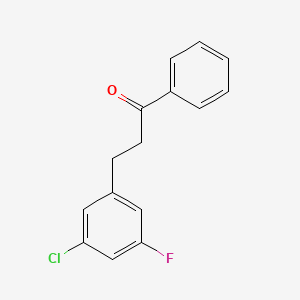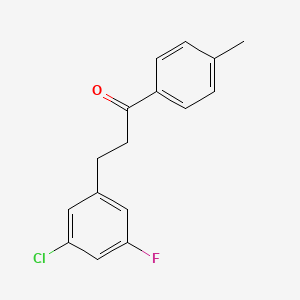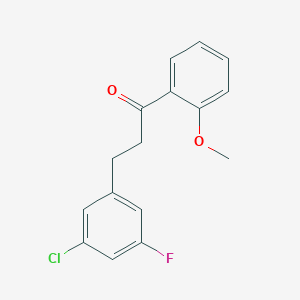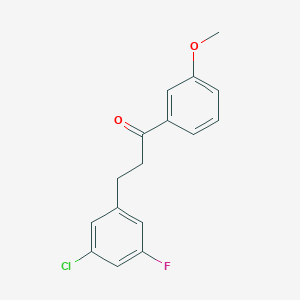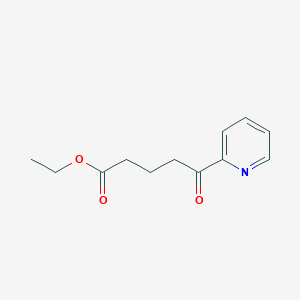
Ethyl 5-oxo-5-(2-pyridyl)valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-oxo-5-(2-pyridyl)valerate is a chemical compound with the CAS Number: 898776-54-0 and Molecular Weight: 221.26 . Its IUPAC name is ethyl 5-oxo-5-(2-pyridinyl)pentanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 5-oxo-5-(2-pyridyl)valerate contains a total of 31 bonds; 16 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 ketone (aromatic) and 1 Pyridine .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Ethyl 5-oxo-5-(2-pyridyl)valerate is involved in the synthesis of various pharmacologically active compounds. One study described the synthesis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which included ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate. This compound exhibited positive inotropic activity, though less than milrinone, and others in the same class showed anti-inflammatory, analgesic, and hypotensive activity (Mosti et al., 1994).
DNA Synthesis
Ethyl 5-oxo-5-(2-pyridyl)valerate derivatives have been used as protecting groups in the synthesis of DNA via phosphoramidite intermediates. The 2-(2-Pyridyl)ethyl group, a derivative, is notable for its stability under various conditions and its ease of removal from internucleotidic bonds, facilitating the synthesis of oligodeoxyribonucleotides (Hamamoto et al., 1986).
Medicinal Chemistry
In medicinal chemistry, ethyl 5-oxo-5-(2-pyridyl)valerate derivatives have shown potential as cardiotonic agents. Ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, a related compound, has been structurally characterized to understand its structure-activity relationship, indicating the significance of the 2-substituent for inotropic activities of these compounds (Orsini et al., 1990).
EPR Spectroscopy
In the field of spectroscopy, a study focused on [Fe2O2(5-Et3-TPA)2]3+, where 5-Et3-TPA includes a derivative of ethyl 5-oxo-5-(2-pyridyl)valerate. This study aimed to understand the electronic origins of its magnetic signatures, contributing to insights into iron-oxo bonding in the Fe2O2 core, which is crucial for its reactivity (Skulan et al., 2003).
Solvent-Free Synthesis
In green chemistry, ethyl 5-oxo-5-(2-pyridyl)valerate derivatives have been used in solvent-free synthesis methods. Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, demonstrated the potential of these derivatives in environmentally friendly synthetic processes (Khajuria et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 5-oxo-5-pyridin-2-ylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)8-5-7-11(14)10-6-3-4-9-13-10/h3-4,6,9H,2,5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVIQHGEWGSAPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645675 |
Source


|
| Record name | Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-5-(2-pyridyl)valerate | |
CAS RN |
898776-54-0 |
Source


|
| Record name | Ethyl δ-oxo-2-pyridinepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

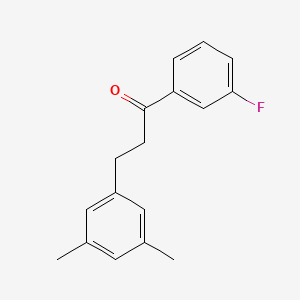
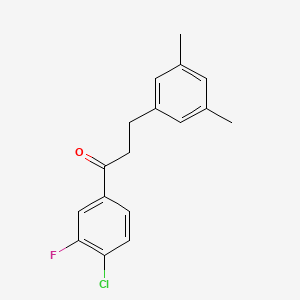
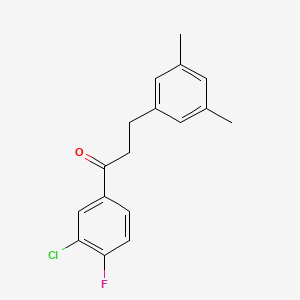
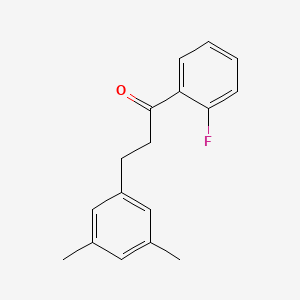
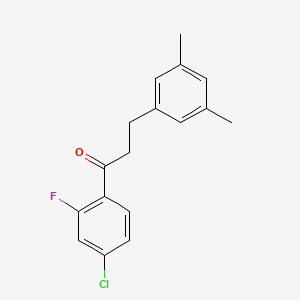
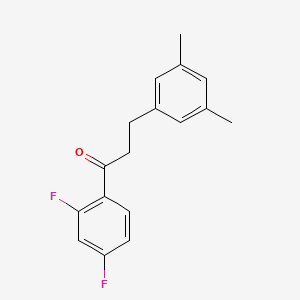
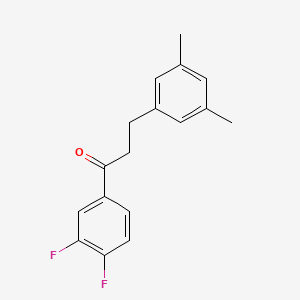

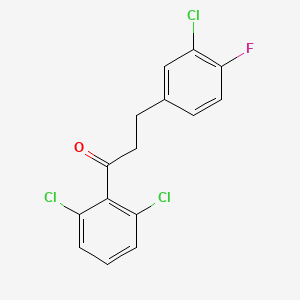
![1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327771.png)
